Diethyl 7,7'-sulfanediyldiheptanoate

Description

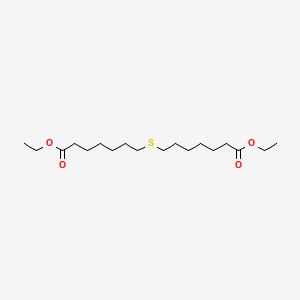

Diethyl 7,7'-sulfanediyldiheptanoate is a sulfur-bridged diethyl ester characterized by a central sulfur atom linking two heptanoate chains terminated with ethyl ester groups. This compound’s structure imparts unique physicochemical properties, such as moderate lipophilicity due to the ethyl ester moieties and conformational flexibility from the sulfur bridge.

Properties

CAS No. |

61549-02-8 |

|---|---|

Molecular Formula |

C18H34O4S |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

ethyl 7-(7-ethoxy-7-oxoheptyl)sulfanylheptanoate |

InChI |

InChI=1S/C18H34O4S/c1-3-21-17(19)13-9-5-7-11-15-23-16-12-8-6-10-14-18(20)22-4-2/h3-16H2,1-2H3 |

InChI Key |

BUWJGBJIAZOZQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCSCCCCCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 7,7’-sulfanediyldiheptanoate typically involves the reaction of heptanoic acid derivatives with sulfur-containing reagents.

Industrial Production Methods

Industrial production of Diethyl 7,7’-sulfanediyldiheptanoate often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 7,7’-sulfanediyldiheptanoate undergoes various chemical reactions, including:

Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters.

Scientific Research Applications

Diethyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 7,7’-sulfanediyldiheptanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfide linkage plays a crucial role in its reactivity, enabling it to participate in redox reactions and interact with biological macromolecules .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s sulfur bridge distinguishes it from analogues with alternative linkers (e.g., methylene, sulfonyl, or phosphonate groups). Below is a comparative analysis based on structural and inferred properties:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Sulfur vs. Sulfonyl-linked compounds exhibit higher polarity and thermal stability (melting points >200°C), whereas sulfide-linked esters likely have lower melting points (~45–50°C, inferred from similar esters).

Ester Groups vs. Salts: Compared to ionic analogues like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (–3), the ethyl esters in this compound reduce water solubility, favoring organic solvent compatibility.

Methylene-Linked Analogues :

- Methylene bridges (e.g., in methylene-dimethanesulfonate) confer rigidity but lower hydrolytic stability compared to sulfur bridges .

Functional and Reactivity Comparisons

- Oxidation Sensitivity : The sulfide group oxidizes to sulfoxide or sulfone derivatives under mild conditions, unlike sulfonyl or methylene-linked compounds .

- Hydrolysis : Ethyl esters hydrolyze slower than methanesulfonate esters (e.g., methylene-dimethanesulfonate), which degrade rapidly in aqueous environments .

- Applications :

- Sulfur Bridges : Useful in dynamic covalent chemistry for self-healing materials.

- Sulfonyl Groups : Preferred in high-stability applications like engineering plastics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.